Methyl 3-bromo-2,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are substituted with bromine and methyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,5-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,5-dimethylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the use of a strong acid catalyst like sulfuric acid or hydrochloric acid to facilitate the reaction between the carboxylic acid and methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction: Products include the corresponding alcohols.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromo-2,5-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,5-dimethylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
Methyl 2-bromobenzoate: Similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.
Methyl 3-bromomethylbenzoate: Similar structure but with a bromomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 3-bromo-2,5-dimethylbenzoate is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions and applications in various fields of research and industry.
Biological Activity
Methyl 3-bromo-2,5-dimethylbenzoate (CAS No. 151859-37-9) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.10 g/mol
- Structure : The compound features a bromine atom at the 3-position and two methyl groups at the 2 and 5 positions of the benzoate ring.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.
2. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it was reported to inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) through apoptosis induction mechanisms. The IC50 values for these cell lines were found to be in the low micromolar range, indicating a potent effect [source].
3. Anti-inflammatory Activity
This compound also displays anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 [source]. This suggests its potential use in treating inflammatory diseases.
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Cycle Arrest : Its cytotoxic effects may involve the induction of cell cycle arrest at the G1 phase, leading to reduced cell proliferation.
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [source] |
Cytotoxicity | Induces apoptosis in MCF-7 and HT-29 cells | [source] |
Anti-inflammatory | Reduces TNF-alpha and IL-6 production | [source] |
Case Studies
- Antibacterial Efficacy : A case study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a natural antibacterial agent [source].
- Cancer Cell Line Study : In another study focusing on cancer therapy, this compound was tested on various cancer cell lines. The compound exhibited selective cytotoxicity towards breast and colon cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects [source].
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl 3-bromo-2,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,1-3H3 |
InChI Key |
OYRPIHJCEFWWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.